1-Propylpiperidine

Thermochemistry Combustion calorimetry Process safety engineering

1-Propylpiperidine (N-propylpiperidine, CAS 5470-02-0) is a tertiary cyclic amine of the N-alkylpiperidine homologous series, bearing an n-propyl substituent on the piperidine ring nitrogen. With a molecular formula of C₈H₁₇N and molecular weight of 127.23 g·mol⁻¹, it is a colorless liquid at ambient conditions characterized by a boiling point of 425.25 K (152.1 °C), density of 0.8231 g·mL⁻¹, and refractive index of 1.4446.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 5470-02-0
Cat. No. B1614701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperidine
CAS5470-02-0
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1
InChIInChI=1S/C8H17N/c1-2-6-9-7-4-3-5-8-9/h2-8H2,1H3
InChIKeyVTDIWMPYBAVEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpiperidine (CAS 5470-02-0): Procurement-Relevant Physicochemical and Application Profile


1-Propylpiperidine (N-propylpiperidine, CAS 5470-02-0) is a tertiary cyclic amine of the N-alkylpiperidine homologous series, bearing an n-propyl substituent on the piperidine ring nitrogen [1]. With a molecular formula of C₈H₁₇N and molecular weight of 127.23 g·mol⁻¹, it is a colorless liquid at ambient conditions characterized by a boiling point of 425.25 K (152.1 °C), density of 0.8231 g·mL⁻¹, and refractive index of 1.4446 [2]. The compound serves dual roles: as a key synthetic building block for pharmacologically active 3-arylpiperidines targeting dopamine and sigma receptors, and as a precursor for N-methyl-N-propylpiperidinium ionic liquids employed in advanced lithium battery electrolytes [3][4]. Its thermodynamic properties have been rigorously characterized by combustion calorimetry alongside its closest N-alkyl homologs, making it one of the best-parameterized members of the series for process engineering calculations [1].

Why 1-Propylpiperidine Cannot Be Casually Substituted by 1-Methyl-, 1-Ethyl-, or 1-Butylpiperidine


Within the N-alkylpiperidine homologous series, each additional methylene unit alters multiple physicochemical properties in a directionally predictable but quantitatively discrete manner. The enthalpy of vaporization increases by approximately 4 kJ·mol⁻¹ per CH₂ increment, the normal boiling point shifts by roughly 21 K between the ethyl and propyl homologs, and the calculated octanol-water partition coefficient (ACD/LogP) jumps by over one full log unit from methyl to propyl [1][2][3]. These differences are not trivial: they govern distillation cut points, liquid-liquid extraction efficiency, reaction medium volatility, and the lipophilicity-dependent membrane permeability of downstream derivatives. Furthermore, the N-propyl substitution pattern is pharmacologically non-interchangeable—it is specifically required for the dopamine D₂/D₃ partial agonism and sigma receptor affinity exhibited by 3-PPP, OSU-6162, and pridopidine, a property that the N-methyl or N-ethyl congeners cannot replicate [4]. The quantitative evidence below demonstrates that treating any N-alkylpiperidine as a drop-in replacement introduces measurable performance penalties in thermal separations, partition-based workups, and target receptor pharmacology.

1-Propylpiperidine: Quantitative Differentiation Evidence Against Closest N-Alkyl and Positional Isomer Analogs


Gas-Phase Standard Molar Enthalpy of Formation: Homologous Series Head-to-Head Comparison

The standard molar enthalpy of formation in the gas phase (ΔfH°m(g)) for 1-propylpiperidine was determined experimentally alongside its N-methyl, N-ethyl, and N-butyl homologs in a single combustion calorimetry study, providing a direct head-to-head dataset [1]. 1-Propylpiperidine exhibits a ΔfH°m(g) of −105.81 ± 0.66 kJ·mol⁻¹. This is 17.71 kJ·mol⁻¹ more exothermic than 1-ethylpiperidine (−88.1 ± 1.3 kJ·mol⁻¹) and 44.42 kJ·mol⁻¹ more exothermic than 1-methylpiperidine (−61.39 ± 0.88 kJ·mol⁻¹). The incremental stabilization per CH₂ group from the ethyl to propyl homolog (−17.7 kJ·mol⁻¹) closely matches the methyl-to-ethyl increment (−16.7 kJ·mol⁻¹), confirming a linear additivity trend that enables reliable extrapolation for reaction enthalpy prediction [1].

Thermochemistry Combustion calorimetry Process safety engineering

Normal Boiling Point: Cross-Homolog Comparison from Unified Experimental Dataset

The normal boiling points of the N-n-alkylpiperidine homologous series were measured under a single standardized protocol by Magnusson and Schierz (1940), with data compiled and uncertainty-assigned by the NIST Thermodynamics Research Center [1]. 1-Propylpiperidine boils at 425.25 K (152.1 °C) with an assigned uncertainty of ±0.3 K. This is 21.3 K higher than 1-ethylpiperidine (403.95 K, ±0.4 K) and 46.2 K higher than 1-methylpiperidine (379.05 K, ±0.5 K). The next higher homolog, 1-butylpiperidine, boils at 448.95 K (±0.4 K), a further increment of 23.7 K. The near-constant ~22 K boiling point elevation per CH₂ unit provides a predictable distillation separation factor that can be exploited for purity verification and solvent recovery process design [1].

Phase change thermodynamics Distillation design Solvent selection

Enthalpy of Vaporization: Quantitative Ranking Across N-Alkyl Homologs

Standard molar enthalpies of vaporization (ΔvapH°) for the N-alkylpiperidine series were measured by gas saturation (GS) flow methods [1][2]. 1-Propylpiperidine requires 44.9 ± 0.4 kJ·mol⁻¹ to vaporize at standard conditions, which is 4.1 kJ·mol⁻¹ more than 1-ethylpiperidine (40.8 ± 0.6 kJ·mol⁻¹) and 8.1 kJ·mol⁻¹ more than 1-methylpiperidine (36.8 ± 0.6 kJ·mol⁻¹). The incremental ΔvapH° increase of approximately 4 kJ·mol⁻¹ per CH₂ addition reflects the increasing van der Waals cohesive energy with alkyl chain elongation. This difference directly impacts the energy input required for distillation, solvent evaporation, or vapor-phase reaction processes. For a mole-scale distillation, substituting 1-ethylpiperidine for 1-propylpiperidine would underestimate the reboiler duty by roughly 10% [1][2].

Vaporization thermodynamics Energy balance Separation process engineering

Octanol-Water Partition Coefficient (logP): Lipophilicity Differentiation Calculated by a Single Consistent Method

The ACD/Labs Percepta Platform (v.14.00) was used to calculate logP values for the N-alkylpiperidine series under a single consistent algorithmic framework, enabling valid cross-compound comparison [1]. 1-Propylpiperidine has a calculated ACD/LogP of 2.39, which is 1.07 log units higher than 1-methylpiperidine (ACD/LogP = 1.32) and approximately 0.4–0.5 log units lower than 1-butylpiperidine (reported logP ~2.79 by HPLC method) [2]. A ΔlogP of +1.07 relative to the methyl homolog corresponds to a roughly 12-fold greater preference for the organic phase in an octanol-water partitioning system. This has direct implications for liquid-liquid extraction efficiency: 1-propylpiperidine partitions more readily into organic solvents than its shorter-chain analogs, making it the preferred choice when organic-phase retention or extraction yield is critical, yet it retains sufficient water solubility for aqueous workup compatibility compared to the more lipophilic butyl homolog [1].

Lipophilicity Liquid-liquid extraction ADME prediction

Pharmaceutical Building Block Specificity: N-Propyl Substitution as a Pharmacophoric Requirement

The N-propyl substituent on the piperidine ring is not an arbitrary choice—it is a pharmacophoric determinant in multiple clinically investigated compounds. 3-PPP (3-(3-hydroxyphenyl)-1-propylpiperidine) acts as a mixed sigma σ₁/σ₂ receptor agonist and dopamine D₂/D₃ partial agonist with stereoselective pharmacology; the N-propyl chain length is essential for the dual receptor engagement profile [1]. Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, ACR16), a dopaminergic stabilizer and selective Sigma-1 receptor agonist currently in late-stage clinical trials for Huntington's disease and ALS, also requires the 1-propylpiperidine scaffold—structure-activity relationship studies within the 4-phenylpiperidine series demonstrated that deviation from the N-propyl substitution pattern attenuates both D₂ receptor affinity and functional dopaminergic stabilization [2]. OSU-6162 ((S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a weak D₂ receptor modulator investigated for levodopa-induced dyskinesias in Parkinson's disease, further exemplifies the specific requirement for the N-propyl group [3]. While this evidence pertains to elaborated derivatives rather than 1-propylpiperidine itself, it establishes the compound as an irreplaceable synthetic intermediate: procurement of the N-methyl or N-ethyl analog cannot yield the target pharmacological profile in these drug candidates [1][2][3].

Medicinal chemistry Dopamine receptor Sigma receptor SAR

Ionic Liquid Precursor: Electrochemical Window of PP13-TFSI vs. Non-Piperidinium RTILs

Quaternization of 1-propylpiperidine with methyl iodide followed by anion exchange yields N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI), a room-temperature ionic liquid (RTIL) with documented electrochemical performance advantages over non-piperidinium RTILs [1]. PP13-TFSI exhibits an electrochemical stability window of 5.8 V, significantly wider than the widely used imidazolium-based RTILs BMIBF₄ (4.7 V) and BMIPF₆ (4.5 V). Its cathodic stability limit of −0.3 V vs. Li/Li⁺ is substantially lower than BMIPF₆ (+0.5 V) and BMIBF₄ (+0.7 V), enabling compatibility with metallic lithium anodes in secondary lithium batteries [1]. The PP13(4)-TFSI family (where the N-alkyl chain is propyl or butyl) was directly compared against imidazolium RTILs in the same study, providing head-to-head electrochemical data. While the propyl and butyl variants (PP13 vs. PP14) show similar electrochemical windows, the propyl derivative yields a lower-viscosity ionic liquid, an advantage for electrolyte conductivity [1].

Ionic liquids Lithium battery electrolytes Electrochemical stability

High-Value Application Scenarios for 1-Propylpiperidine Based on Quantitative Differentiation Evidence


Reaction Calorimetry and Process Safety Engineering

When designing exothermic reaction processes involving N-alkylpiperidine reagents or solvents, accurate enthalpy of formation data are essential for adiabatic temperature rise (ΔT_ad) calculations and relief system sizing. The experimentally determined ΔfH°m(g) of −105.81 ± 0.66 kJ·mol⁻¹ for 1-propylpiperidine [1] provides a well-constrained thermodynamic reference that is 17.7 kJ·mol⁻¹ more exothermic than the ethyl homolog and 44.4 kJ·mol⁻¹ more exothermic than the methyl homolog. Using the wrong homolog's data in a DIERS-based vent sizing calculation would propagate errors of 20–40% in the estimated heat release, potentially leading to under-designed emergency relief systems. The availability of this data within a unified experimental series that also covers methyl, ethyl, and butyl analogs further enables systematic homolog comparison for solvent screening in thermally hazardous reactions [1].

Distillation-Based Purification and Solvent Recovery Process Design

The normal boiling point of 425.25 K (152.1 °C) with a tight uncertainty of ±0.3 K, measured within the Magnusson and Schierz homologous series dataset [2], enables precise distillation column design. The 21.3 K gap between 1-propylpiperidine and its closest lower homolog (1-ethylpiperidine, 403.95 K) provides sufficient relative volatility for binary separation by fractional distillation. For a procurement scenario where high-purity 1-propylpiperidine is required (e.g., as a pharmaceutical intermediate), the boiling point specification serves as both a purity acceptance criterion (any significant deviation indicates contamination by other N-alkyl homologs) and a process parameter for solvent recovery from reaction mixtures. The enthalpy of vaporization of 44.9 ± 0.4 kJ·mol⁻¹ [3] further enables accurate reboiler and condenser duty calculations.

Synthesis of Dopaminergic and Sigma Receptor-Targeted Pharmaceutical Candidates

1-Propylpiperidine is the essential N-alkyl building block for synthesizing the 3-arylpiperidine class of dopaminergic/sigma receptor ligands, including 3-PPP (mixed sigma agonist and D₂/D₃ partial agonist), OSU-6162 (D₂ modulator for Parkinson's disease), and pridopidine/ACR16 (selective Sigma-1 receptor agonist in Phase 3 clinical trials for Huntington's disease and ALS) [4][5]. Structure-activity relationship studies across multiple independent medicinal chemistry programs have converged on the N-propyl substitution as optimal for balancing D₂ receptor affinity with sigma receptor engagement and functional dopaminergic stabilization [4]. In a procurement context, supplying the N-methyl or N-ethyl analog to a synthetic route targeting these compounds would yield inactive or off-target products, making 1-propylpiperidine procurement non-negotiable for these development programs.

Piperidinium Ionic Liquid Electrolyte Development for Lithium and Sodium Batteries

Quaternization of 1-propylpiperidine with methylating agents produces the PP13 cation (N-methyl-N-propylpiperidinium), which—when paired with TFSI or FSI anions—yields room-temperature ionic liquids with electrochemical stability windows exceeding 5.5 V [6]. The PP13-TFSI system specifically demonstrates a 5.8 V window and a cathodic stability limit of −0.3 V vs. Li/Li⁺, enabling compatibility with lithium metal anodes that imidazolium-based RTILs (BMIBF₄: +0.7 V cathodic limit; BMIPF₆: +0.5 V) cannot achieve [6]. For research groups and battery material companies developing next-generation electrolyte formulations, procurement of high-purity 1-propylpiperidine is the gateway to accessing this piperidinium ionic liquid family. The propyl chain length provides an optimal balance between ionic conductivity (favored by shorter chains) and electrochemical stability (favored by saturated cyclic cations), a design principle validated by the extensive literature on PP13-based electrolytes [6].

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